

BPI-9016M off-target effects in research models

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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325

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BPI-9016M Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BPI-9016M**. The information is compiled from preclinical and clinical research data to address potential issues related to off-target effects and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **BPI-9016M**?

A1: **BPI-9016M** is a potent, orally active, small-molecule inhibitor that dually targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] These kinases are often overexpressed in various tumor cells and play crucial roles in tumor proliferation, survival, invasion, and metastasis.[1]

Q2: Has **BPI-9016M** shown inhibitory activity against kinases other than c-Met and AXL?

A2: Yes, preclinical studies have indicated that **BPI-9016M** can inhibit other kinases, which may be considered off-target effects. At a concentration of 0.2 μM , **BPI-9016M** demonstrated 88–100% inhibition of KDR (VEGFR2), DDR2, and Ron kinases in vitro.[3] The half-maximal inhibitory concentration (IC₅₀) of **BPI-9016M** against VEGFR was reported to be 30 nM.[3]

Q3: What are the common treatment-related adverse events (TRAEs) observed in clinical trials with **BPI-9016M**?

A3: In Phase I and Phase Ib clinical trials involving patients with non-small cell lung cancer (NSCLC), several TRAEs have been reported. The most common include elevated alanine transaminase (ALT) and aspartate aminotransferase (AST), increased bilirubin, dysgeusia (altered taste), constipation, and hypertension.[4][5][6]

Q4: Are there any serious adverse events (SAEs) associated with **BPI-9016M**?

A4: Grade 3 or higher TRAEs reported in clinical studies include hypertension, pulmonary embolism, laryngeal pain, and thrombocytopenia.[4][5][6]

Q5: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be mediated by c-Met or AXL inhibition. What could be the cause?

A5: Unexplained cellular phenotypes could be due to **BPI-9016M**'s off-target activities. For instance, its inhibitory effect on kinases like KDR (VEGFR2) could impact angiogenesis-related signaling pathways.[3] Additionally, **BPI-9016M** has been shown to upregulate miR-203, leading to the repression of Dickkopf-related protein 1 (DKK1), which can affect cell migration and invasion.[7][8] It is advisable to investigate these alternative pathways.

Q6: In our animal models, we are observing toxicities that were not anticipated. How can we troubleshoot this?

A6: The observed toxicities could be linked to the known off-target profile of **BPI-9016M**. For example, hypertension observed in clinical trials might be related to the inhibition of VEGFR.[3][6] Consider monitoring blood pressure in your animal models. Furthermore, the two major metabolites of **BPI-9016M**, M1 and M2-2, have been found to have significantly higher exposure levels (AUC) than the parent compound in humans and may have their own pharmacological and toxicological profiles.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell proliferation assays.

- Possible Cause 1: The expression levels of c-Met and AXL can vary significantly between different cell lines, affecting their sensitivity to **BPI-9016M**.

- Troubleshooting Step: Before conducting your experiment, perform Western blot or qPCR analysis to confirm the expression levels of c-Met and AXL in your chosen cell lines.^[7] IC50 values for **BPI-9016M** in various lung adenocarcinoma cell lines have been reported to range from 5.3 μM to 27.1 μM .^[9]
- Possible Cause 2: The experimental conditions, such as cell density and assay duration, can influence the results.
 - Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell seeding density and a defined endpoint for the proliferation assay (e.g., 48 or 72 hours).

Issue 2: Discrepancy between in vitro and in vivo results.

- Possible Cause 1: Pharmacokinetic properties of **BPI-9016M**, including its metabolism, can lead to different effective concentrations in vivo compared to in vitro.
 - Troubleshooting Step: Be aware that **BPI-9016M** is metabolized into major active metabolites M1 and M2-2, which have a much higher area under the curve (AUC) than the parent drug.^{[5][6]} Consider that the in vivo effects may be a combination of the parent compound and its metabolites.
- Possible Cause 2: The tumor microenvironment in vivo can influence the drug's efficacy.
 - Troubleshooting Step: When analyzing in vivo results, consider the role of the tumor microenvironment. The off-target effects of **BPI-9016M** on kinases like VEGFR2 could influence the tumor vasculature and contribute to the overall anti-tumor effect.^[3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **BPI-9016M**

Target/Cell Line	IC50 Value	Notes
c-Met (wild-type)	6 nM	[3]
AXL	Data not specified	BPI-9016M is a known dual inhibitor of c-Met and AXL.[1] [2]
KDR (VEGFR)	30 nM	[3]
Lung Cancer Cell Lines	5.3 μ M - 27.1 μ M	Range observed across various lung adenocarcinoma cell lines.[9]
EBC-1 (Lung Cancer Cell)	0.12 μ M	[3]

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I/Ib Clinical Trials

Adverse Event	Frequency (All Grades)	Frequency (Grade ≥ 3)	References
Alanine Transaminase (ALT) Elevation	36.8% - 60%	Not specified	[4] [5] [6]
Aspartate Transaminase (AST) Elevation	28.9%	Not specified	[4]
Bilirubin Increased	40%	Not specified	[5] [6]
Dysgeusia (Altered Taste)	40%	Not specified	[5] [6]
Constipation	30%	Not specified	[5] [6]
Hypertension	25%	15%	[5] [6]
Palmar-Plantar Erythrodysesthesia	15%	Not specified	[5] [6]
Thrombocytopenia	Not specified	2.6% (SAE)	[4]
Pulmonary Embolism	Not specified	5%	[5] [6]
Laryngeal Pain	Not specified	5%	[5] [6]

Experimental Protocols

Protocol 1: Western Blot Analysis for c-Met and Downstream Signaling

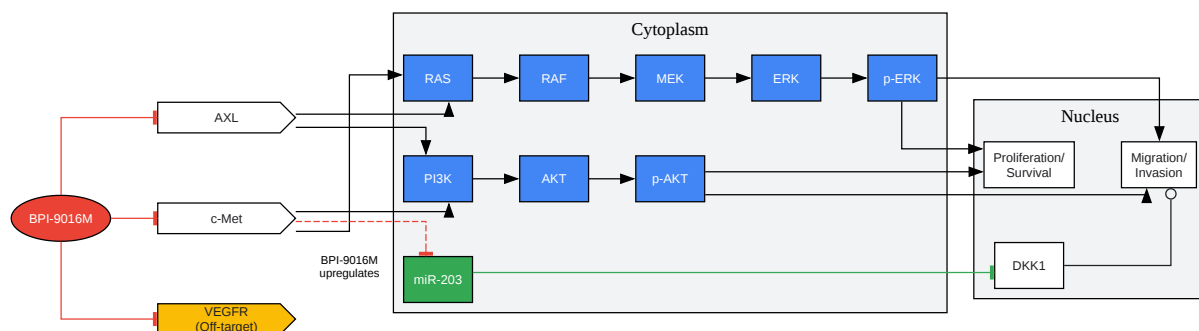
- Cell Lysis: Treat cells with **BPI-9016M** at desired concentrations for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Met, p-c-Met, AKT, p-AKT, ERK, and p-ERK overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[\[7\]](#)

Protocol 2: Cell Migration and Invasion Assays (Transwell Assay)

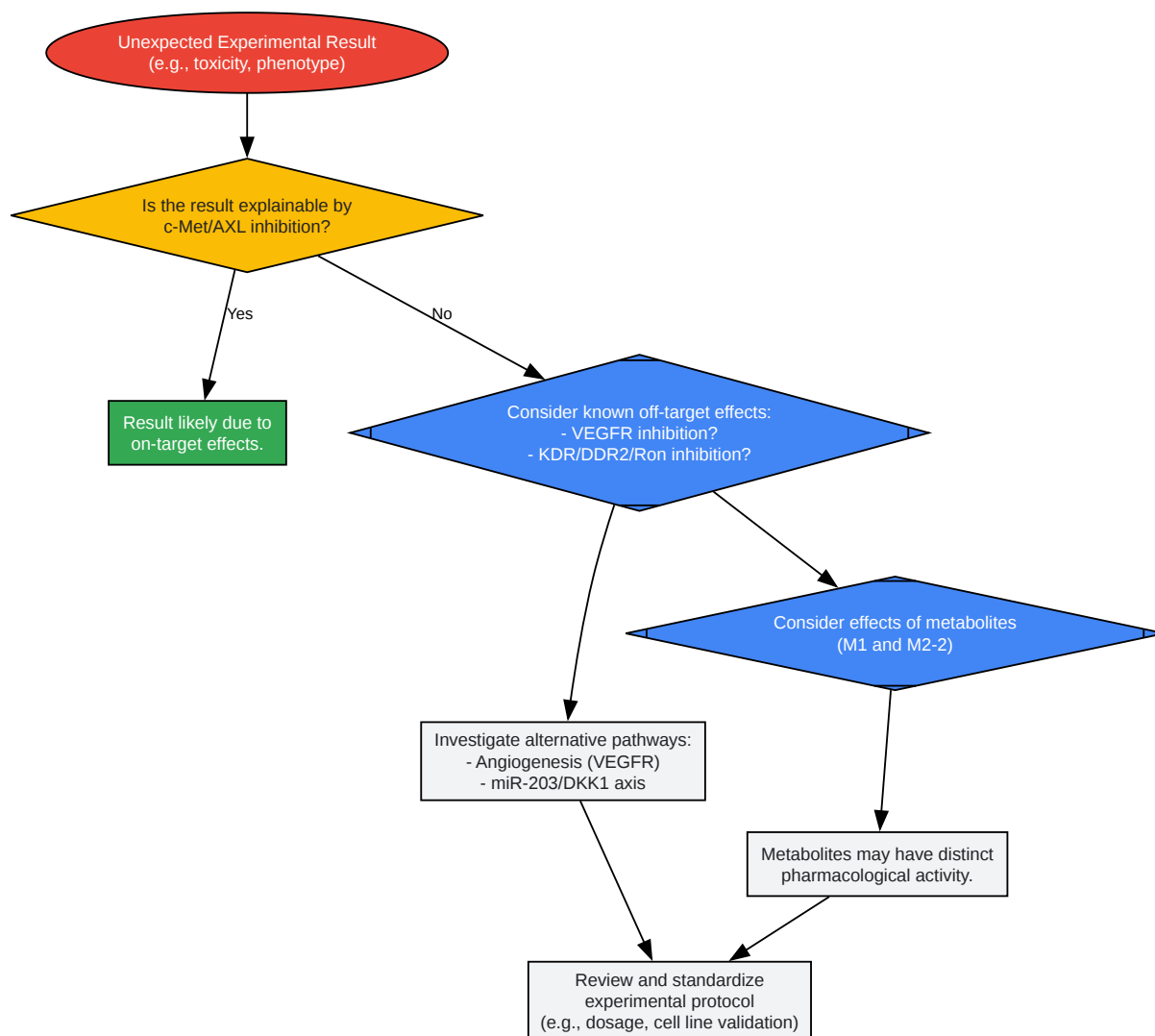
- **Cell Preparation:** Serum-starve cells for 24 hours.
- **Assay Setup:** For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
- **Cell Seeding:** Seed the serum-starved cells in the upper chamber in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add **BPI-9016M** at various concentrations to both chambers.
- **Incubation:** Incubate for 24-48 hours.
- **Analysis:** Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells on the lower surface with crystal violet. Count the number of migrated/invaded cells under a microscope.[\[7\]](#)

Visualizations



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Caption: Signaling pathways affected by **BPI-9016M**.



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Caption: Troubleshooting workflow for unexpected **BPI-9016M** results.

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